N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodophenyl group, a phenyl group, and a thiophenyl group attached to a pyrazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of a pyrazole derivative.
Introduction of the iodophenyl group: This step involves the iodination of the phenyl ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Attachment of the thiophenyl group: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophenyl boronic acid reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, hydrogen peroxide
Reducing agents: Tin(II) chloride, palladium on carbon (Pd/C)
Coupling reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Catalysts: Palladium catalysts for cross-coupling reactions
Major Products
Sulfoxides and sulfones: From oxidation of the thiophenyl group
Amines: From reduction of nitro groups
Substituted derivatives: From nucleophilic substitution reactions
Scientific Research Applications
N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound can be used to investigate the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.
Material Science: It may be explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: The compound could bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways.
Modulating receptors: It may interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.
Interfering with DNA/RNA: The compound could intercalate into DNA or RNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
- N-(4-chlorophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
- N-(4-fluorophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of the iodophenyl group, which can participate in specific reactions such as iodination and cross-coupling. This makes it a versatile intermediate for the synthesis of more complex molecules. Additionally, the combination of the pyrazole, phenyl, and thiophenyl groups imparts unique electronic and steric properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-iodophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14IN3OS/c21-14-8-10-15(11-9-14)22-20(25)17-13-24(16-5-2-1-3-6-16)23-19(17)18-7-4-12-26-18/h1-13H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDYIEFTZKRAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.